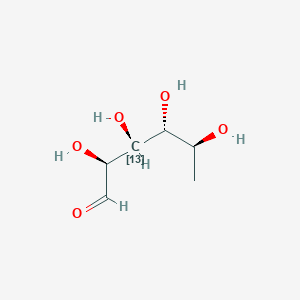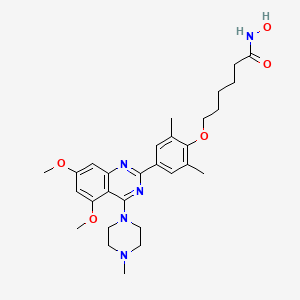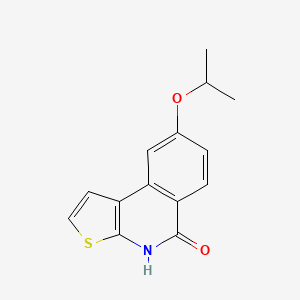
D-Norleucine-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-2-Aminohexanoic acid-d9: is a deuterium-labeled version of D-2-Aminohexanoic acid. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-2-Aminohexanoic acid-d9 involves the incorporation of deuterium into the D-2-Aminohexanoic acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of D-2-Aminohexanoic acid-d9 is carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of deuterated starting materials and catalysts to achieve high yields and purity. The final product is then purified using techniques such as chromatography to remove any impurities.
化学反応の分析
Types of Reactions: D-2-Aminohexanoic acid-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
科学的研究の応用
D-2-Aminohexanoic acid-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and metabolism of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in the development of new materials and compounds with specific isotopic labeling for enhanced properties.
作用機序
The mechanism of action of D-2-Aminohexanoic acid-d9 involves its incorporation into biological and chemical systems where it can be tracked due to its deuterium label. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to monitor the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
Norleucine: An isomer of leucine, used in protein synthesis studies.
Aminocaproic acid: Used as an antifibrinolytic agent in medicine.
Leucine: A common amino acid involved in protein synthesis.
Uniqueness: D-2-Aminohexanoic acid-d9 is unique due to its deuterium labeling, which provides distinct advantages in tracking and quantification in research applications. This isotopic labeling allows for more precise and accurate studies compared to non-labeled compounds.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
(2R)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1/i1D3,2D2,3D2,4D2 |
InChIキー |
LRQKBLKVPFOOQJ-CJPSRAQNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@H](C(=O)O)N |
正規SMILES |
CCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)









![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)


